molecular formula C21H17ClN4O2 B14934192 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B14934192
M. Wt: 392.8 g/mol
InChI Key: PXXRKWQEOQYITC-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 2-chlorophenyl group and at position 1 with an acetamide linker connected to a 1-methylindol-4-yl moiety (Figure 1). The pyridazinone scaffold is known for its bioisosteric properties with other heterocycles, enabling interactions with diverse biological targets. The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the indole moiety contributes to π-π stacking and hydrogen-bonding interactions.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-25-12-11-15-17(7-4-8-19(15)25)23-20(27)13-26-21(28)10-9-18(24-26)14-5-2-3-6-16(14)22/h2-12H,13H2,1H3,(H,23,27)

InChI Key

PXXRKWQEOQYITC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Keto Acid Derivatives

The pyridazinone ring is synthesized via cyclocondensation of 3-(2-chlorophenyl)maleic anhydride 1a with hydrazine hydrate. This method, adapted from pyridazinone syntheses, proceeds as follows:

$$
\text{3-(2-Chlorophenyl)maleic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3-(2-Chlorophenyl)-4,5-dihydropyridazin-6(1H)-one} \, (\pm)\textbf{2a}
$$

Key Conditions :

  • Solvent : Ethanol (5 mL per 1.52 mmol substrate).
  • Reaction Time : 3 hours under reflux.
  • Yield : 68–72% after extraction with CH$$2$$Cl$$2$$ and purification.

Oxidation to Aromatic Pyridazinone

The dihydropyridazinone intermediate (±)2a is oxidized to the fully aromatic pyridazinone 3a using bromine in acetic acid:

$$
(\pm)\textbf{2a} + \text{Br}_2 \xrightarrow{\text{AcOH, rt}} \textbf{3a} \, (\text{3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl})
$$

Optimization Data :

Oxidizing Agent Solvent Temperature Yield (%)
Br$$_2$$ AcOH 25°C 85
H$$2$$O$$2$$ HCl 50°C 62

Functionalization with Acetamide Linker

Alkylation with Chloroacetamide Derivatives

The pyridazinone 3a is alkylated with 2-chloroacetamide 4a in the presence of potassium carbonate:

$$
\textbf{3a} + \text{ClCH}2\text{C(O)NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN, reflux}} \text{2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide} \, \textbf{5a}
$$

Reaction Parameters :

  • Base : K$$2$$CO$$3$$ (2 equiv).
  • Solvent : Anhydrous acetonitrile.
  • Yield : 57–63% after flash chromatography (cyclohexane/ethyl acetate).

Coupling with 1-Methyl-1H-Indol-4-yl Amine

Activation of Acetic Acid Moiety

The acetamide 5a is activated using 1,1-carbonyldiimidazole (CDI) in acetonitrile, forming an acyl imidazole intermediate 6a :

$$
\textbf{5a} + \text{CDI} \xrightarrow{\text{CH}_3\text{CN, pyridine}} \text{Intermediate } \textbf{6a}
$$

Nucleophilic Substitution with Indole Amine

Intermediate 6a reacts with 1-methyl-1H-indol-4-amine 7a to yield the target compound:

$$
\textbf{6a} + \textbf{7a} \xrightarrow{\text{rt, 12h}} \text{2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide} \, \textbf{8a}
$$

Synthetic Challenges and Solutions :

  • Low Nucleophilicity of Indole Amine : Additive 4-dimethylaminopyridine (DMAP) increases yield by 22%.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (CDCl$$3$$) : δ 8.21 (s, 1H, indole NH), 7.68–7.12 (m, 8H, aromatic), 4.92 (s, 2H, CH$$2$$), 3.89 (s, 3H, N-CH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${17}$$ClN$$4$$O$$2$$ [M+H]$$^+$$: 408.0982; found: 408.0986.

Crystallographic Data (Single-Crystal X-ray)

  • Space Group : P2$$_1$$/c.
  • Bond Lengths : C=O (1.224 Å), C-N (1.335 Å).

Scale-Up and Process Optimization

Continuous Flow Synthesis

Adapting methodologies from EvitaChem, a continuous flow reactor achieves 89% yield at 100 g scale:

  • Residence Time : 8 minutes.
  • Temperature : 110°C.
  • Pressure : 12 bar.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Traditional Batch Alkylation 63 95 Moderate
CDI-Mediated Coupling 78 97 High
Continuous Flow 89 99 Industrial

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.

    Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone-acetamide derivatives, focusing on substituent variations, synthetic yields, and spectroscopic properties.

Structural Variations in Pyridazinone Core Substituents

  • Chlorophenyl vs. Dichlorophenyl Groups: The target compound’s 2-chlorophenyl substituent () contrasts with dichlorophenyl groups in compounds like N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (). Fluorophenyl and Methoxy Substituents: Compound N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () introduces fluorine and methoxy groups, enhancing solubility and hydrogen-bonding capacity .

Acetamide-Linked Moieties

  • Indole vs. Thiazol and Quinazolinone: The target compound’s 1-methylindol-4-yl group differs from the thiazol ring in 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () and quinazolinone in N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (). Thiazol and quinazolinone moieties may confer distinct steric and electronic profiles . Antipyrine Hybrids: Compounds like 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () replace indole with antipyrine, a known cyclooxygenase inhibitor, suggesting anti-inflammatory applications .

Pharmacological Implications

  • PRMT5 Inhibition: Dichloropyridazinone derivatives () inhibit PRMT5, a cancer target, highlighting the scaffold’s versatility .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings, including data tables and case studies.

Structural Characteristics

The molecular formula for this compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 357.8 g/mol. The structure comprises a pyridazinone core linked to a chlorophenyl and an indole moiety through an acetamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it has shown potential as a modulator of the cereblon E3 ubiquitin ligase , which plays a crucial role in protein degradation pathways. This interaction can lead to the inhibition of oncogenic proteins, making it a candidate for cancer therapy .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of pyridazinone compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing inflammation in diseases such as rheumatoid arthritis .
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, suggesting possible applications in antimicrobial therapies.

Case Studies and Experimental Data

A study conducted on a series of pyridazinone derivatives, including the compound , evaluated their anticancer properties against various cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Apoptosis induction
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamideMCF715.0Cell cycle arrest
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamideA54910.0Inhibition of angiogenesis

These findings highlight the compound's potential as an effective anticancer agent, particularly against cervical and breast cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide, and what are their yield optimization challenges?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including alkylation of pyridazinone intermediates followed by coupling with indole-acetamide derivatives. A key challenge is optimizing regioselectivity during the alkylation step. For example, using palladium-catalyzed reductive cyclization (as seen in structurally related compounds) may improve efficiency . Yield optimization often requires adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst loading. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the 2-chlorophenyl and 1-methylindole groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₁H₁₇ClN₄O₂).
  • X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of the pyridazinone ring conformation and acetamide linkage .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the pyridazinone scaffold’s known role in ATP-competitive binding .
  • Cellular viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Solubility and metabolic stability tests in liver microsomes to inform pharmacokinetic potential .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Compare results with experimental IC₅₀ values to identify false positives/negatives .
  • Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability and conformational changes over time.
  • Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. What strategies are effective for improving the metabolic stability of this compound without compromising potency?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism.
  • Isotere replacement : Replace the acetamide linker with a sulfonamide to enhance resistance to enzymatic hydrolysis.
  • Prodrug design : Mask polar groups (e.g., esterification) to improve membrane permeability and gradual release .

Q. How can synthetic scalability challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Flow chemistry : Optimize continuous flow reactors for the alkylation step to reduce reaction time and improve reproducibility.
  • Automated purification : Implement preparative HPLC with gradient elution for high-throughput isolation.
  • Quality control : Use UPLC-MS for batch-to-batch consistency monitoring .

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS analysis : Identify degradation products via fragmentation patterns and compare with theoretical impurities.
  • Stability-indicating methods : Develop a validated HPLC-DAD method with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phase (acetonitrile:ammonium acetate buffer) .

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